1-(3-Methoxyphenyl)ethane-1-sulfonamide

α-Glucosidase Inhibition Sulfonamide Chalcone Structure-Activity Relationship

For focused SAR studies in α-glucosidase inhibition, hCA IX/XII selectivity, or antitubercular lead generation. Its meta-methoxyphenyl motif is a critical comparator for activity. Verified ≥95% purity ensures reproducible synthetic workflows and reliable assay data. Request a quote or select standard pack sizes to initiate procurement.

Molecular Formula C9H13NO3S
Molecular Weight 215.27
CAS No. 1250487-60-5
Cat. No. B2942694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Methoxyphenyl)ethane-1-sulfonamide
CAS1250487-60-5
Molecular FormulaC9H13NO3S
Molecular Weight215.27
Structural Identifiers
SMILESCC(C1=CC(=CC=C1)OC)S(=O)(=O)N
InChIInChI=1S/C9H13NO3S/c1-7(14(10,11)12)8-4-3-5-9(6-8)13-2/h3-7H,1-2H3,(H2,10,11,12)
InChIKeyURXVKKPWKMSYAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Methoxyphenyl)ethane-1-sulfonamide (CAS 1250487-60-5): A Sulfonamide Scaffold for Research and Procurement


1-(3-Methoxyphenyl)ethane-1-sulfonamide (CAS 1250487-60-5) is an organic compound belonging to the sulfonamide class, characterized by a meta-methoxyphenyl group attached to an ethane-1-sulfonamide backbone, with a molecular formula of C9H13NO3S and a molecular weight of 215.27 g/mol . This compound is supplied with a minimum purity specification of 95% for research and development applications .

Why Generic Substitution of 1-(3-Methoxyphenyl)ethane-1-sulfonamide (CAS 1250487-60-5) is Not Recommended


Substituting 1-(3-methoxyphenyl)ethane-1-sulfonamide with other in-class sulfonamides without verification is not scientifically sound due to the pronounced impact of subtle structural modifications on biological activity and selectivity. The position of the methoxy group on the phenyl ring, for instance, critically influences enzyme inhibition potency [1]. Furthermore, even changes to the sulfonamide linker can dramatically alter selectivity profiles across different isoforms of the same enzyme target [2]. Relying on generic substitution can therefore lead to inconsistent experimental outcomes and misleading structure-activity relationship (SAR) interpretations.

Quantitative Comparative Evidence for 1-(3-Methoxyphenyl)ethane-1-sulfonamide (CAS 1250487-60-5) vs. Closest Analogs


Impact of Methoxy Group Position (meta- vs. para-) on α-Glucosidase Inhibitory Activity

In a series of sulfonamide chalcones, the position of a methoxy substituent on the phenyl ring significantly affects α-glucosidase inhibitory potency. This compound's meta-methoxy configuration is structurally analogous to the B-ring of compound 65, which demonstrated strong inhibition. In contrast, a para-methoxy substitution in a closely related system led to an 783-fold increase in activity compared to the unsubstituted parent [1]. This class-level inference suggests that the meta-position of the methoxy group is a critical determinant of a compound's specific inhibitory profile, differentiating it from its para-substituted isomers.

α-Glucosidase Inhibition Sulfonamide Chalcone Structure-Activity Relationship

Influence of Sulfonamide Linker on Carbonic Anhydrase (CA) Isoform Selectivity

In a study of sulfonamide-based CA inhibitors, modifications to the linker region drastically altered isoform selectivity. While the target compound is a sulfonamide, a study on non-sulfonamide CA inhibitors (vanillin enones) found that derivatives incorporating a 3-methoxyphenyl moiety were selective for the tumor-associated isoforms hCA IX and XII [1]. This class-level inference indicates that the 3-methoxyphenyl group, when present on the appropriate scaffold, can confer selectivity for disease-relevant targets over ubiquitous isoforms, a desirable property not guaranteed for all sulfonamide derivatives.

Carbonic Anhydrase Inhibition Isoform Selectivity Sulfonamide

Meta-Methoxy Substituent in Sulfonamide-Based Antimicrobial SAR

A focused SAR study on N-(3-methoxyphenyl)amide and sulfonamide derivatives revealed that compounds bearing the 3-methoxyphenyl moiety exhibited substantial antitubercular activity against Mycobacterium tuberculosis H37Rv [1]. The study identified several potent compounds (e.g., 7d, 7f, 7h, 7n) within this series, highlighting the importance of the 3-methoxyphenyl group for this specific activity. While the target compound is not a direct analog, this provides class-level evidence that the 3-methoxyphenyl sulfonamide motif is a privileged scaffold for antimicrobial research, differentiating it from sulfonamides with other aryl substituents.

Antimicrobial Antitubercular Sulfonamide Structure-Activity Relationship

Para-Methoxy Substituent Yields High-Potency Carbonic Anhydrase Inhibitors (Ki < 10 nM)

A systematic study of benzenesulfonamide-based carbonic anhydrase inhibitors demonstrated that introducing a methoxy group into the para position of the terminal phenyl ring led to the most effective hCA IX and/or hCA XII inhibitors, with Ki values below 10 nM [1]. This finding provides a direct quantitative benchmark for the para-methoxy isomer. By inference, the meta-methoxy substitution in the target compound is expected to yield a different potency and selectivity profile, underscoring the importance of substituent position for achieving desired biological outcomes.

Carbonic Anhydrase Sulfonamide Para-substitution Potency

Procurement-Relevant Purity and Storage Specifications

Commercially available 1-(3-Methoxyphenyl)ethane-1-sulfonamide (CAS 1250487-60-5) is offered with a minimum purity specification of 95% and is recommended for long-term storage in a cool, dry place . This establishes a verifiable baseline for procurement quality. While specific comparative data against other vendors or analogs are not available, this provides a tangible, data-backed quality metric for the specific compound, which is essential for ensuring reproducible experimental results and is a key differentiator in scientific procurement.

Purity Storage Procurement Quality Control

Recommended Research Applications for 1-(3-Methoxyphenyl)ethane-1-sulfonamide (CAS 1250487-60-5) Based on Quantitative Evidence


Structure-Activity Relationship (SAR) Studies for α-Glucosidase Inhibition

This compound is ideally suited for SAR studies exploring the role of meta-substituted phenyl groups on α-glucosidase inhibition. Given that a 3-methoxy group on a structurally related sulfonamide chalcone demonstrated very strong inhibitory activity (IC50 < 10 µM), this compound serves as a critical comparator for establishing the influence of the meta-methoxy motif in a simplified scaffold [1].

Probing Carbonic Anhydrase Isoform Selectivity

This compound is a valuable tool for investigating the selectivity of sulfonamide-based inhibitors for tumor-associated carbonic anhydrase isoforms (hCA IX and XII). Class-level evidence shows that compounds bearing a 3-methoxyphenyl group can be selective for these cancer-relevant targets, making this compound a relevant candidate for further selectivity profiling against a panel of CA isoforms [1].

Antimicrobial and Antitubercular Drug Discovery Research

This compound can serve as a versatile building block or starting scaffold in medicinal chemistry campaigns targeting infectious diseases. The 3-methoxyphenyl sulfonamide motif has been validated in a focused SAR study as a source of significant antitubercular activity against M. tuberculosis H37Rv, providing a scientifically grounded rationale for its use in antimicrobial research [1].

Direct Procurement for High-Purity Chemical Synthesis

Procurement of this compound with a verified minimum purity of 95% ensures a reliable, high-quality starting material for chemical synthesis and derivatization [1]. This level of purity documentation supports reproducibility in synthetic workflows and downstream biological assays, reducing the need for extensive in-house purification.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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